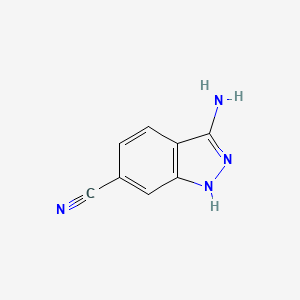

3-Amino-1H-indazole-6-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-5-1-2-6-7(3-5)11-12-8(6)10/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOXODDIVDMDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626948 | |

| Record name | 3-Amino-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267413-32-1 | |

| Record name | 3-Amino-1H-indazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=267413-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-1H-indazole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3-Amino-1H-indazole-6-carbonitrile (CAS No: 267413-32-1). While this compound is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, it is important to note that its chemical, physical, and toxicological properties have not been thoroughly investigated. This document consolidates the available data, highlights existing knowledge gaps, and provides context through data from structurally related compounds and general synthetic methodologies. All quantitative data is presented in structured tables for clarity, and a representative synthetic pathway is visualized.

Chemical and Physical Properties

Currently, detailed experimental data for the physical properties of this compound, such as its melting point, boiling point, and solubility, are not publicly available. A material safety data sheet (MSDS) for the compound explicitly states these properties as "Not available"[1]. However, fundamental molecular identifiers have been established.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 267413-32-1 | [1][2][3][4] |

| Molecular Formula | C8H6N4 | [1][2][3] |

| Molecular Weight | 158.16 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| SMILES | N#CC1=CC=C2C(=C1)N/N=C\2N | [3] |

Spectral Data

Comprehensive spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been found in the public domain. To provide a relevant spectroscopic context, the following table summarizes the data for a structurally similar compound, 3-Phenyl-1H-indazole-6-carbonitrile . It is crucial to note that these values are for a related molecule and should be used for reference purposes only.

Table 2: Spectral Data for the Related Compound 3-Phenyl-1H-indazole-6-carbonitrile

| Spectrum Type | Data | Source |

| ¹H NMR | (400 MHz, CDCl₃) δ 11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.94 (d, J = 7.2 Hz, 2H), 7.70 (s, 1H), 7.59-7.49 (m, 3H), 7.45 (d, J = 8.4 Hz, 1H) | [5] |

| ¹³C NMR | (100 MHz, CDCl₃) δ 146.51, 140.26, 132.22, 129.17, 128.97, 127.72, 123.57, 123.07, 122.53, 119.08, 115.50, 110.18 | [5] |

| IR (film) | 697, 748, 816, 987, 1472, 1705 cm⁻¹ | [5] |

| Mass Spec (LRMS, EI, m/z) | 219 (M+, 100), 192 (19), 164 (13), 77 (19), 51 (15) | [5] |

| Mass Spec (HRMS, ESI, m/z) | calcd for C₁₄H₁₀N₃ [M+H]⁺ 220.0869, found 220.0872 | [5] |

Experimental Protocols

General Synthetic Approach for 3-Aminoindazoles

General Protocol: A solution of the corresponding ortho-fluorobenzonitrile derivative and hydrazine hydrate in a suitable solvent, such as butanol, is heated under reflux. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard procedures such as crystallization or column chromatography.

Another relevant synthetic strategy is the copper-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters, which proceeds through a cascade coupling-condensation process to yield substituted 3-aminoindazoles.[7]

General Analytical Methods

The characterization of indazole derivatives typically involves a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess purity.

-

Chromatography (TLC, HPLC, GC): To monitor reaction progress and assess purity.

Reactivity and Stability

The MSDS for this compound indicates that the compound is stable under recommended storage conditions.[1] It is advised to avoid moisture. Incompatible materials include acids, acid chlorides, acid anhydrides, and oxidizing agents.[1] Hazardous decomposition products upon combustion may include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. The broader class of indazole derivatives, however, is well-documented for a wide range of pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[6][8][9][10] Many indazole-containing compounds have been investigated as kinase inhibitors in drug discovery programs.[10]

Visualizations

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates a generalized synthetic workflow for the preparation of 3-aminoindazoles from ortho-halobenzonitriles, a common and relevant synthetic strategy.

Caption: Generalized workflow for the synthesis of 3-aminoindazoles.

Conclusion

This compound is a chemical entity with established basic identifiers but lacks a comprehensive public profile of its chemical and physical properties. This guide has summarized the available information and highlighted the significant data gaps that present opportunities for future research. The provided information on related compounds and general synthetic methods serves as a valuable resource for scientists working with this and similar molecules. Further investigation is required to fully characterize its properties and explore its potential biological activities.

References

- 1. capotchem.cn [capotchem.cn]

- 2. capotchem.cn [capotchem.cn]

- 3. This compound 97% | CAS: 267413-32-1 | AChemBlock [achemblock.com]

- 4. This compound | 267413-32-1 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Amino-1H-indazole-6-carbonitrile

CAS Number: 267413-32-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1H-indazole-6-carbonitrile is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its rigid bicyclic structure, featuring a pyrazole ring fused to a benzene ring, makes it an important scaffold for the development of therapeutic agents. The 3-aminoindazole moiety, in particular, is recognized as an effective hinge-binding fragment in kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of kinase inhibitors targeting key oncogenic drivers.

Physicochemical and Spectral Data

While extensive experimental data for this specific compound is not widely published, the following tables summarize available and predicted information critical for its handling and characterization.[1]

| Property | Value |

| CAS Number | 267413-32-1 |

| Molecular Formula | C₈H₆N₄ |

| Molecular Weight | 158.16 g/mol |

| Appearance | Not available (likely a solid) |

| Solubility | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis

The synthesis of 3-amino-1H-indazoles is often achieved through the reaction of an ortho-fluorobenzonitrile derivative with hydrazine.[2][3] This method provides a direct and efficient route to the indazole core.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general synthesis of 3-amino-1H-indazoles from ortho-fluorobenzonitriles.

Materials:

-

4-Fluoro-3-cyanobenzonitrile (or an equivalent ortho-fluorobenzonitrile precursor to the target compound)

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Butanol (or another suitable high-boiling point solvent)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the starting material, 4-fluoro-3-cyanobenzonitrile, in butanol.

-

Add an excess of hydrazine monohydrate to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic layer, and wash it with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine all organic layers and dry them over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-amino-1H-indazole scaffold is a privileged structure in the design of type II kinase inhibitors. These inhibitors target the "DFG-out" inactive conformation of the kinase, leading to high selectivity and potency. Derivatives of this compound have been investigated as inhibitors of several key kinases implicated in cancer, including FLT3, PDGFRα, and c-Kit.

Target Kinases and Therapeutic Relevance

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4] Inhibitors targeting FLT3 are therefore of significant therapeutic interest.

-

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Aberrant PDGFRα signaling is implicated in the pathogenesis of various solid tumors, including gastrointestinal stromal tumors (GISTs).[5]

-

c-Kit: This receptor tyrosine kinase is another critical driver of GISTs and is also involved in the development of mastocytosis and certain types of melanoma.[6]

Signaling Pathway

The following diagram illustrates a simplified representation of the FLT3 signaling pathway, which is a key target for inhibitors derived from the this compound scaffold. In normal physiology, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces its dimerization and autophosphorylation, leading to the activation of downstream signaling cascades such as the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.[2][7] In diseases like AML, mutations can lead to constitutive, ligand-independent activation of FLT3 and its downstream pathways.[2][4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules, particularly kinase inhibitors. Its utility in targeting key oncogenic pathways such as those driven by FLT3, PDGFRα, and c-Kit underscores its importance in modern drug discovery and development. Further research into the synthesis of novel derivatives and their biological evaluation will continue to be a promising avenue for the development of new therapeutics.

References

- 1. capotchem.cn [capotchem.cn]

- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]

- 6. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

A Comprehensive Technical Guide to 3-Amino-1H-indazole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the molecular structure, physicochemical properties, and potential applications of 3-Amino-1H-indazole-6-carbonitrile. The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3][4] Derivatives of indazole are integral to numerous synthetic compounds demonstrating anti-inflammatory, antibacterial, and antitumor effects.[1][3] The strategic placement of an amino group at the 3-position and a carbonitrile moiety at the 6-position of the indazole ring suggests that this compound is a valuable building block for the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound consisting of a benzene ring fused to a pyrazole ring. Its chemical identity is well-defined by its molecular formula and CAS number.

Below is the two-dimensional chemical structure of this compound, rendered with standard atom numbering for the indazole ring system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 267413-32-1 | [5][6][7] |

| Molecular Formula | C₈H₆N₄ | [5][7] |

| Molecular Weight | 158.16 g/mol | [5][6][7] |

| Monoisotopic Mass | 158.05925 Da | [8] |

Spectroscopic Characterization Data

While specific, experimentally-derived spectra for this compound are not widely published, the following tables provide predicted data based on the analysis of structurally similar indazole derivatives.[9][10] These values serve as a reference for researchers performing characterization studies.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Indazole, H1) | ~12.0 - 13.0 | br s | N/A |

| H4 | ~7.8 - 8.0 | d | J ≈ 8.5 |

| H5 | ~7.3 - 7.5 | dd | J ≈ 8.5, 1.5 |

| H7 | ~8.1 - 8.3 | s | N/A |

| NH₂ (Amino, C3) | ~5.5 - 6.5 | br s | N/A |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C3 | ~145 - 150 |

| C3a | ~120 - 125 |

| C4 | ~122 - 127 |

| C5 | ~120 - 125 |

| C6 | ~105 - 110 |

| C7 | ~115 - 120 |

| C7a | ~140 - 145 |

| CN (Cyano) | ~118 - 122 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine & Indazole) | 3450 - 3200 | Broad, multiple peaks |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp peaks |

| C≡N Stretch (Nitrile) | 2230 - 2210 | Strong, sharp peak |

| C=C / C=N Stretch (Aromatic) | 1650 - 1450 | Multiple peaks |

Table 5: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z |

| [M]⁺ | 158.0587 |

| [M+H]⁺ | 159.0665 |

Synthesis and Experimental Protocols

The synthesis of 3-aminoindazoles can be achieved through various methods, with a common approach involving the reaction of ortho-halobenzonitriles with hydrazine.[1][11] A plausible route to this compound starts from 2-fluoro-5-cyanobenzaldehyde.

Step 1: Synthesis of N'-[(E)-(2-fluoro-5-cyanophenyl)methylidene]hydrazine-1-carbothioamide

-

Dissolve 2-fluoro-5-cyanobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add thiosemicarbazide (1.1 eq) to the solution.

-

Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the thiosemicarbazone intermediate.

Step 2: Synthesis of 2-Fluoro-5-cyanobenzonitrile

-

Suspend the intermediate from Step 1 in a suitable solvent like pyridine or DMF.

-

Add a dehydrating agent or a base such as potassium carbonate.

-

Heat the mixture to reflux for 8-12 hours until the starting material is consumed (monitored by TLC).

-

Cool the mixture, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-fluoro-5-cyanobenzonitrile.

Step 3: Synthesis of this compound

-

A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence.[11] An alternative approach utilizes an SNAr reaction of hydrazine with o-fluorobenzonitriles.[11]

-

To a solution of 2-fluoro-5-cyanobenzonitrile (1.0 eq) in a high-boiling point solvent such as n-butanol or DMF, add hydrazine hydrate (3.0-5.0 eq).

-

Heat the reaction mixture to reflux (120-150 °C) for 12-24 hours.

-

Monitor the cyclization reaction by TLC or LC-MS.

-

Upon completion, cool the mixture and pour it into water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system like ethanol/water.

-

Characterization: The structure and purity of the final compound should be confirmed using the following techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and identify proton and carbon environments.

-

FT-IR: To identify characteristic functional groups (NH₂, C≡N).

-

HRMS: To confirm the exact mass and molecular formula.

-

Melting Point: To assess the purity of the crystalline solid.

-

Biological Significance and Potential Applications

The indazole core is a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide spectrum of biological activities.[1] Many indazole-containing compounds have been investigated as anticancer agents, often functioning as kinase inhibitors.[2][3]

The 3-aminoindazole moiety, in particular, is a key pharmacophore in several potent inhibitors of protein kinases, such as Fibroblast Growth Factor Receptor (FGFR) and Bcr-Abl kinase.[3][12] The amino group at the C3 position often acts as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the target kinase. The carbonitrile group at the C6 position can serve as a hydrogen bond acceptor and can be used as a handle for further chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Given its structural features, this compound is a promising candidate for:

-

Scaffold for Kinase Inhibitors: Serving as a starting point for the development of inhibitors targeting various kinases involved in cancer cell proliferation and angiogenesis.

-

Fragment-Based Drug Discovery: Use as a fragment in screening campaigns against various biological targets.

-

Antiviral and Antibacterial Agents: The indazole nucleus has also been associated with antiviral and antibacterial activities, warranting investigation in these areas.[1][12]

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its molecular structure, featuring key pharmacophoric elements, makes it an attractive scaffold for designing targeted therapies, particularly kinase inhibitors. This guide provides a foundational understanding of its structure, predicted spectroscopic properties, a viable synthetic approach, and its potential biological relevance, serving as a valuable resource for researchers in the field. Further experimental validation of the data presented herein will be crucial for unlocking the full therapeutic potential of this promising molecule.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. capotchem.cn [capotchem.cn]

- 6. 3-amino-1h-indazole | Sigma-Aldrich [sigmaaldrich.com]

- 7. capotchem.cn [capotchem.cn]

- 8. PubChemLite - 6-amino-1h-indazole-3-carbonitrile (C8H6N4) [pubchemlite.lcsb.uni.lu]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Indazole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Amino-1H-indazole-6-carbonitrile from Aminobenzonitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to 3-Amino-1H-indazole-6-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The synthesis originates from readily available substituted aminobenzonitriles, focusing on a robust and scalable methodology. This document details the experimental protocol, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to support research and development efforts.

Introduction

3-Aminoindazoles are recognized as privileged structures in drug discovery, appearing in a multitude of biologically active compounds. Their ability to act as bioisosteres of purine bases makes them valuable pharmacophores. The 6-carbonitrile substituent, in particular, offers a versatile chemical handle for further molecular elaboration, making this compound a significant intermediate in the synthesis of targeted therapeutics. This guide focuses on a prevalent and efficient synthetic strategy: the cyclization of a substituted 2-halobenzonitrile with hydrazine.

Synthetic Pathway Overview

The most direct and widely utilized synthesis of this compound from a benzonitrile precursor involves the reaction of 2-fluoro-5-cyanobenzonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the activated fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring.

Spectroscopic and Structural Elucidation of 3-Amino-1H-indazole-6-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1H-indazole-6-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore found in numerous biologically active molecules. The presence of an amino group at the 3-position and a nitrile group at the 6-position offers versatile points for further chemical modification, making it a valuable building block for the synthesis of compound libraries for screening and lead optimization. This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, MS) for this compound, along with experimental protocols for its characterization.

While a complete set of publicly available experimental spectra for this compound (CAS No: 267413-32-1) is not readily found in the literature, this guide presents predicted data based on the analysis of structurally related compounds. These predictions offer a robust framework for the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of substituted indazoles and the fundamental principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~12.0 - 13.0 | br s | 1H | N1-H | The N-H proton of the indazole ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and hydrogen bonding capabilities. |

| ~7.8 - 8.0 | d | 1H | H-7 | The proton at position 7 is deshielded by the adjacent nitrogen atom and the fused ring system, appearing as a doublet. |

| ~7.6 - 7.7 | s | 1H | H-5 | The proton at position 5 is expected to be a singlet or a narrow doublet due to minimal coupling with adjacent protons. |

| ~7.2 - 7.4 | d | 1H | H-4 | The proton at position 4 will appear as a doublet, coupled to the H-5 proton. |

| ~5.5 - 6.5 | br s | 2H | -NH₂ | The protons of the amino group at the 3-position are expected to be a broad singlet, the chemical shift of which can be highly dependent on concentration and solvent. |

Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | C3 | The carbon bearing the amino group is expected to be significantly deshielded. |

| ~140 - 145 | C7a | The bridgehead carbon is expected in the aromatic region. |

| ~125 - 130 | C5 | Aromatic carbon. |

| ~120 - 125 | C7 | Aromatic carbon. |

| ~118 - 122 | -C≡N | The nitrile carbon is expected in this region. |

| ~115 - 120 | C3a | The other bridgehead carbon. |

| ~110 - 115 | C4 | Aromatic carbon. |

| ~100 - 105 | C6 | The carbon bearing the nitrile group is expected to be relatively upfield for an aromatic carbon. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400 - 3200 | Medium-Strong, Broad | N-H stretch | Amino (-NH₂) and Indazole (N-H) |

| 2230 - 2210 | Strong | C≡N stretch | Nitrile (-C≡N) |

| 1650 - 1600 | Medium | N-H bend | Amino (-NH₂) |

| 1600 - 1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1300 - 1000 | Medium | C-N stretch | Amino (-NH₂) and Indazole Ring |

| 900 - 650 | Medium-Strong | C-H bend | Aromatic Ring |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Rationale |

| 158.06 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₈H₆N₄. |

| 131.05 | [M - HCN]⁺ | Loss of hydrogen cyanide from the nitrile group. |

| 104.04 | [M - 2HCN]⁺ | Subsequent loss of another molecule of HCN. |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices for similar compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition : Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Record the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C and longer relaxation times.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts relative to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

IR Spectrum Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Mass Spectrum Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is recommended to determine the exact mass and elemental composition.

-

Data Analysis : Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the molecular structure.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of 3-Aminoindazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminoindazole scaffold, a privileged heterocyclic motif, has carved a significant niche in medicinal chemistry, evolving from its initial discovery in the late 19th century to its current status as a cornerstone of targeted cancer therapies. This technical guide provides an in-depth exploration of the discovery, history, and key developmental milestones of 3-aminoindazole compounds. It details the seminal synthetic methodologies, summarizes critical quantitative data for prominent drug candidates, and elucidates the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this versatile chemical scaffold.

A Historical Perspective: From Aniline Dyes to Kinase Inhibitors

A significant turning point in the history of 3-aminoindazoles came with the recognition of their therapeutic potential. Early patents from the mid-20th century began to explore derivatives for various medicinal applications. For instance, a 1964 patent described 3-aminoindazole derivatives with activity on the central nervous system, proposing their use as muscle relaxants, analgesics, antipyretics, and tranquilizers.

However, the true renaissance of the 3-aminoindazole scaffold arrived with the advent of targeted cancer therapy. In the early 2000s, researchers discovered that the 3-aminoindazole core could serve as an effective "hinge-binding" template for small molecule kinase inhibitors. This structural insight unlocked a new era of drug discovery, leading to the development of highly potent and selective inhibitors of various protein kinases implicated in cancer.

The Modern Era: Potent Kinase Inhibitors

The versatility of the 3-aminoindazole scaffold is exemplified by the successful development of several targeted anticancer agents. These compounds have demonstrated remarkable efficacy in preclinical and clinical settings, targeting a range of kinases that drive tumor growth and proliferation.

AKE-72: A Pan-BCR-ABL Inhibitor

Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-ABL fusion protein. AKE-72, a diarylamide 3-aminoindazole, emerged as a potent pan-BCR-ABL inhibitor, demonstrating activity against the wild-type protein and various clinically relevant mutants, including the notoriously resistant T315I "gatekeeper" mutation.

ABT-869 (Linifanib): A Multitargeted Receptor Tyrosine Kinase Inhibitor

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. ABT-869, also known as Linifanib, is a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families, key drivers of angiogenesis. Its development highlighted the potential of 3-aminoindazoles to target multiple receptor tyrosine kinases (RTKs) simultaneously.

Entrectinib: A Pan-TRK, ROS1, and ALK Inhibitor

Entrectinib represents a paradigm of tumor-agnostic therapy, targeting specific genetic alterations (NTRK, ROS1, and ALK gene fusions) regardless of the cancer's tissue of origin. This potent 3-aminoindazole-based inhibitor has shown significant clinical activity in a wide range of solid tumors harboring these fusions.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of key 3-aminoindazole-based compounds against their target kinases.

Table 1: Inhibitory Activity of AKE-72 against BCR-ABL and its Mutants

| Target | IC50 (nM) |

| BCR-ABL (Wild-Type) | < 0.5[4][5] |

| BCR-ABL (T315I) | 9[4][5] |

| BCR-ABL (E255K) | 8.98[4] |

| BCR-ABL (F317L) | 3.12[4] |

| BCR-ABL (H396P) | < 1.0[4] |

| BCR-ABL (Q252H) | 3.88[4] |

Table 2: Inhibitory Activity of ABT-869 (Linifanib) against Receptor Tyrosine Kinases

| Target | IC50 (nM) |

| KDR (VEGFR2) | 4[6][7] |

| FLT1 (VEGFR1) | 3[6] |

| PDGFRβ | 66[6] |

| FLT3 | 4[6] |

| CSF-1R | 7[7] |

| Kit | 14[8] |

Table 3: Inhibitory Activity of Entrectinib against TRK, ROS1, and ALK Kinases

| Target | IC50 (nM) |

| TRKA | 1[9] |

| TRKB | 3[9] |

| TRKC | 5[9] |

| ROS1 | 7[9] |

| ALK | 12[10] |

Key Signaling Pathways

The therapeutic efficacy of 3-aminoindazole-based kinase inhibitors stems from their ability to block the aberrant signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell growth and inhibition of apoptosis in CML.

VEGFR and PDGFR Signaling Pathways

VEGF and PDGF are potent signaling molecules that bind to their respective receptor tyrosine kinases on the surface of endothelial cells, activating downstream pathways like the PLCγ and PI3K/AKT pathways to promote angiogenesis.

ALK, ROS1, and Pan-TRK Signaling Pathways

Gene fusions involving ALK, ROS1, and NTRK (encoding TRK proteins) lead to the constitutive activation of these kinases, which in turn activate downstream signaling cascades, including the PI3K/AKT, MAPK, and JAK/STAT pathways, promoting tumorigenesis.

References

- 1. Liebigs Annalen - Wikipedia [en.wikipedia.org]

- 2. catalog.hathitrust.org [catalog.hathitrust.org]

- 3. archive.org [archive.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Linifanib - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of the 3-Aminoindazole Scaffold: A Technical Guide for Drug Discovery Professionals

The 3-aminoindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of biologically active compounds. This technical guide provides an in-depth overview of the biological significance of this core, with a focus on its role in kinase inhibition, anticancer, and antimicrobial applications. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows are presented to support researchers, scientists, and drug development professionals in their pursuit of novel therapeutics based on this promising scaffold.

Kinase Inhibition: A Dominant Therapeutic Application

The 3-aminoindazole moiety is widely recognized for its ability to act as a hinge-binding motif in a multitude of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1] This has led to the development of numerous potent and selective kinase inhibitors.

Multi-Kinase and Selective Inhibitors

Derivatives of 3-aminoindazole have been successfully developed to target a range of kinases. For instance, Entrectinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), c-ros oncogene 1 (ROS1), and pan-Tropomyosin Receptor Kinases (pan-TRKs). Other derivatives have shown significant inhibitory activity against Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), FMS-like Tyrosine Kinase 3 (FLT3), and c-Kit.[1][2]

The following table summarizes the in vitro inhibitory activity of selected 3-aminoindazole derivatives against various kinases.

| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Reference(s) |

| Entrectinib | ALK, ROS1, TRKA/B/C | - | [2] |

| ABT-869 | KDR (VEGFR2), FLT3, c-Kit, PDGFRβ | - | Not Specified |

| Compound 6o | - | - | [3] |

| W24 | PI3K/AKT/mTOR pathway | Sub-micromolar to low micromolar | [1] |

| Danusertib (PHA-739358) | Aurora A, Aurora B, Aurora C | 13, 79, 61 | [4] |

| AT9283 | Aurora A, Aurora B, JAK2, JAK3 | 3, 3, 1.2, 1.1 | [4] |

| BI 847325 | Aurora A, Aurora B, Aurora C | 25, 3, 15 | [4] |

| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 3, 1, 1, 4 | [5] |

| SU9516 | CDK1, CDK2, CDK4 | 40, 22, 200 | [6] |

| Indazole Derivative 17 | Aurora A, Aurora B | - | [7] |

| Indazole Derivative 21 | Aurora B | - | [7] |

| Indazole Derivative 30 | Aurora A | - | [7] |

| Indazole-based PLK4 Inhibitor C05 | PLK4 | < 0.1 | [8] |

Note: Specific IC50 values for some compounds were not available in the provided search results.

Anticancer Activity: Targeting Key Signaling Pathways

The kinase inhibitory properties of 3-aminoindazole derivatives are a major contributor to their significant anticancer activity. These compounds have been shown to modulate critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1]

PI3K/AKT/mTOR Pathway

A number of 3-aminoindazole derivatives have demonstrated potent inhibitory effects on the PI3K/AKT/mTOR signaling cascade, a pathway frequently overactivated in various human cancers.[1] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[1]

p53/MDM2 Pathway and Apoptosis Induction

Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway.[1]

Cytotoxicity Against Cancer Cell Lines

The antiproliferative activity of various 3-aminoindazole derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of efficacy.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [3] |

| 6o | A549 | Lung Cancer | > 50 | [3] |

| 6o | PC-3 | Prostate Cancer | 22.15 | [3] |

| 6o | Hep-G2 | Hepatoma | 18.21 | [3] |

| 5k | K562 | Chronic Myeloid Leukemia | 12.17 | [3] |

| 5k | A549 | Lung Cancer | 18.33 | [3] |

| 5k | PC-3 | Prostate Cancer | 10.29 | [3] |

| 5k | Hep-G2 | Hepatoma | 3.32 | [3] |

| C05 | IMR-32 | Neuroblastoma | 0.948 | [8] |

| C05 | MCF-7 | Breast Cancer | 0.979 | [8] |

| C05 | H460 | Non-small Cell Lung Cancer | 1.679 | [8] |

Antimicrobial Activity

Beyond their anticancer properties, 3-aminoindazole derivatives have also exhibited promising activity against a range of microbial pathogens, including bacteria and fungi.

| Compound/Derivative | Microbial Strain | MIC (µM) | MBC (µM) | Reference(s) |

| 3-aminoindazole derivative (3a-h series) | S. aureus | - | - | [9] |

| 3-aminoindazole derivative (3a-h series) | E. coli | - | - | [9] |

| 3-aminoindazole derivative (3a-h series) | P. vulgaris | - | - | [9] |

| 3-aminoindazole derivative (3a-h series) | S. typhi | - | - | [9] |

| Isoniazid derivative with 2H-indazole | M. tuberculosis | 0.11 | - | [10] |

Note: Specific MIC/MBC values for the 3a-h series were presented in the source as a graphical representation and are not tabulated here.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 3-aminoindazole derivatives and key biological assays to evaluate their activity.

Synthesis of 3-Aminoindazole Derivatives

A common and efficient method for the synthesis of 3-aminoindazoles involves the cyclocondensation of substituted 2-halobenzonitriles with hydrazine.[11]

General Procedure for the Synthesis of 3-Aminoindazoles from 2-Halobenzonitriles:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-halobenzonitrile (1.0 eq.) in a suitable solvent such as n-butanol or ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (excess, e.g., 5-10 eq.) to the solution.

-

Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Kinase Inhibition Assay

The inhibitory activity of 3-aminoindazole compounds against specific kinases is typically determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

General Protocol for an In Vitro Kinase Inhibition Assay:

-

Prepare Reagents: Prepare the kinase, substrate, ATP, and the test compound (3-aminoindazole derivative) in a suitable assay buffer.

-

Kinase Reaction: In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations. Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

-

Measure Luminescence: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The cytotoxicity of 3-aminoindazole derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol for MTT Assay:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 3-aminoindazole derivative and a vehicle control (e.g., DMSO). Incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of 3-aminoindazole compounds against bacteria is determined using the broth microdilution method.[12]

General Protocol for Broth Microdilution Assay:

-

Compound Preparation: Prepare serial dilutions of the 3-aminoindazole derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 3-aminoindazole scaffold represents a highly valuable and versatile core in modern drug discovery. Its proven ability to effectively interact with a wide range of biological targets, particularly protein kinases, has established it as a cornerstone for the development of novel anticancer agents. Furthermore, its emerging antimicrobial activities suggest a broader therapeutic potential that is yet to be fully explored. The synthetic accessibility of this scaffold, coupled with the extensive and growing body of structure-activity relationship data, provides a solid foundation for the rational design of new and improved therapeutic agents. For researchers and drug development professionals, the 3-aminoindazole scaffold offers a wealth of opportunities to address unmet medical needs across various disease areas.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of 3,5-diaminoindazoles as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

Potential Therapeutic Targets of 3-Amino-1H-indazole-6-carbonitrile Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic potential of 3-amino-1H-indazole-6-carbonitrile derivatives. These compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating notable activity against a range of biological targets, primarily protein kinases implicated in oncology. This document details their primary therapeutic targets, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Core Therapeutic Area: Oncology via Kinase Inhibition

The predominant therapeutic application of this compound derivatives lies in the field of oncology. These compounds are designed as inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 3-aminoindazole scaffold serves as a versatile hinge-binding motif, enabling these derivatives to interact with the ATP-binding site of numerous kinases.[1]

Key Kinase Targets and Associated Malignancies

Derivatives of this compound have demonstrated potent inhibitory activity against several key oncogenic kinases.

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML).[2] 3-amino-1H-indazole derivatives have been developed as potent inhibitors of both wild-type and mutated FLT3.[3][4][5][6]

-

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Aberrant PDGFRα signaling is implicated in various cancers, including gastrointestinal stromal tumors (GISTs). Certain 3-amino-1H-indazole-6-yl-benzamides show significant inhibitory action against PDGFRα.[3][4]

-

c-Kit: This receptor tyrosine kinase is a key driver in GISTs and some forms of AML. The 3-aminoindazole scaffold has been successfully utilized to develop c-Kit inhibitors.[3][4][7][8]

-

Fibroblast Growth Factor Receptor (FGFR): The FGFR signaling pathway is often dysregulated in various cancers, including bladder, lung, and breast cancer. Novel 1H-indazol-3-amine derivatives have been designed as potent FGFR1 inhibitors.[9][10][11][12]

-

Breakpoint Cluster Region-Abelson (Bcr-Abl): This fusion protein is the hallmark of Chronic Myeloid Leukemia (CML). 3-aminoindazole derivatives have been developed as pan-Bcr-Abl inhibitors, including against the challenging T315I mutant.[13][14][15][16]

-

Pim Kinases: This family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) is overexpressed in many hematological malignancies and solid tumors. 3-(pyrazin-2-yl)-1H-indazoles have been identified as potent pan-Pim kinase inhibitors.[17][18][19]

Quantitative Data: Kinase Inhibition and Antiproliferative Activity

The following tables summarize the in vitro efficacy of various this compound derivatives against their respective kinase targets and cancer cell lines.

Table 1: Kinase Inhibitory Activity of 3-Amino-1H-indazole Derivatives

| Derivative/Compound | Target Kinase | IC50/EC50 (nM) | Reference |

| Compound 4 | FLT3 | Single-digit nM (EC50) | [3] |

| Compound 11 | FLT3 | Single-digit nM (EC50) | [3] |

| Compound 4 | c-Kit | Single-digit nM (EC50) | [3] |

| Compound 11 | c-Kit | Single-digit nM (EC50) | [3] |

| Compound 4 | PDGFRα (T674M mutant) | Single-digit nM (EC50) | [3] |

| Compound 11 | PDGFRα (T674M mutant) | Single-digit nM (EC50) | [3] |

| Compound 48c | FGFR4 (wild-type) | 2.9 (IC50) | [9] |

| Compound 7n | FGFR1 | 15.0 (IC50) | [10] |

| Compound 7r | FGFR1 | 2.9 (IC50) | [10] |

| Compound AKE-72 (5) | Bcr-Abl (wild-type) | < 0.5 (IC50) | [15] |

| Compound AKE-72 (5) | Bcr-Abl (T315I mutant) | 9 (IC50) | [15] |

Table 2: Antiproliferative Activity of 3-Amino-1H-indazole Derivatives in Cancer Cell Lines

| Derivative/Compound | Cell Line | Cancer Type | GI50/IC50/EC50 | Reference |

| Compound 1c | Full NCI tumor cell line panel | Various | 0.041-33.6 µM (GI50) | [20] |

| Compound 10d,e | SR leukemia | Leukemia | < 1 µM (0.0153 µM) | [21] |

| Compound 48c | Ba/F3 (FGFR4-driven) | Leukemia model | < 0.1 nM (IC50) | [9] |

| Compound 7n | KG-1 | Myelogenous Leukemia | 642.1 nM (IC50) | [10] |

| Compound 7r | KG-1 | Myelogenous Leukemia | 40.5 nM (IC50) | [10] |

| Compound AKE-72 (5) | K-562 | Chronic Myeloid Leukemia | < 10 nM (GI50) | [15] |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 µM (IC50) | [22] |

Emerging Therapeutic Areas

Beyond oncology, preliminary studies suggest the potential of 3-amino-1H-indazole derivatives in other therapeutic areas.

-

Antimicrobial Activity: Certain novel 3-methyl-1H-indazole derivatives have demonstrated antibacterial activity against Bacillus subtilis and Escherichia coli.[23]

-

Antileishmanial Activity: Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as growth inhibitors of Leishmania major.[24]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route to 3-amino-1H-indazole derivatives involves the reaction of an appropriately substituted ortho-fluorobenzonitrile with hydrazine hydrate.[23] For more complex derivatives, multi-step syntheses are often employed, incorporating reactions such as Suzuki couplings to introduce aryl or heteroaryl moieties.[3]

Example Protocol for the Synthesis of a 3-amino-1H-indazol-6-yl-benzamide derivative: [3]

-

Step 1: Formation of the 3-aminoindazole core. React 4-bromo-2-fluorobenzonitrile with hydrazine in a suitable solvent like n-butanol under reflux to yield 6-bromo-3-amino-1H-indazole.

-

Step 2: Acylation. Acylate the 3-amino group of 6-bromo-3-amino-1H-indazole with an appropriate acyl chloride (e.g., cyclopropanecarbonyl chloride) to introduce a desired amide linkage.

-

Step 3: Suzuki Coupling. Perform a Suzuki coupling reaction between the brominated indazole from step 2 and a suitable boronic acid (e.g., 3-ethoxycarbonylphenylboronic acid) in the presence of a palladium catalyst to introduce a substituted phenyl ring at the 6-position.

-

Step 4: Hydrolysis and Amide Bond Formation. Hydrolyze the ester group on the coupled product to the corresponding carboxylic acid. Subsequently, form the final amide bond by reacting the carboxylic acid with a desired amine.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[25]

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform serial dilutions in DMSO to create a range of concentrations.

-

Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO as a control. Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding.

-

Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the kinase substrate and ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add a Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the effect of a compound on cell proliferation and viability.[26]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 3-amino-1H-indazole derivative or a vehicle control (e.g., DMSO). Incubate for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 or IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 3-amino-1H-indazole derivatives and the general workflows for their synthesis and biological evaluation.

Caption: FLT3 Signaling Pathway Inhibition.

Caption: Bcr-Abl Signaling Pathway Inhibition.

Caption: General Experimental Workflow.

Conclusion

This compound derivatives represent a highly promising and versatile scaffold for the development of novel therapeutics, particularly in the realm of oncology. Their demonstrated ability to potently and selectively inhibit a range of oncogenic kinases underscores their potential as targeted cancer therapies. Further research into their mechanism of action, optimization of their pharmacokinetic and pharmacodynamic properties, and exploration of their efficacy in other disease areas will be crucial in fully realizing their therapeutic value. This guide provides a foundational resource for researchers and drug development professionals engaged in the exploration and advancement of this important class of compounds.

References

- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 2. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. atcc.org [atcc.org]

In Silico Modeling of 3-Amino-1H-indazole-6-carbonitrile Interactions: A Technical Guide

Disclaimer: Publicly available research specifically detailing the in silico modeling of 3-Amino-1H-indazole-6-carbonitrile is limited. This guide is therefore based on established computational methodologies and data from structurally analogous 3-amino-1H-indazole derivatives, which are widely recognized as potent kinase inhibitors. The presented targets, data, and protocols serve as a representative framework for approaching the in silico analysis of the titular compound.

Introduction

The 3-amino-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of protein kinases. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound, a member of this class, holds significant therapeutic potential. In silico modeling provides a powerful, resource-effective approach to elucidate its molecular interactions, predict binding affinity, and guide the rational design of more effective derivatives. This technical guide outlines a comprehensive in silico workflow for characterizing the interactions of this compound with its putative biological targets.

Putative Biological Targets and Signaling Pathways

Based on the activity of structurally related compounds, this compound is predicted to primarily target protein kinases. The 3-amino group is a well-established "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Primary Putative Targets:

-

Receptor Tyrosine Kinases (RTKs):

-

Vascular Endothelial Growth Factor Receptors (VEGFRs)

-

Platelet-Derived Growth Factor Receptors (PDGFRs)

-

Fibroblast Growth Factor Receptors (FGFRs)

-

FMS-like Tyrosine Kinase 3 (FLT3)

-

c-Kit

-

-

Non-receptor Tyrosine Kinases:

-

Janus Kinases (JAKs)

-

These kinases are integral components of major signaling pathways that regulate cell proliferation, survival, angiogenesis, and differentiation. A key pathway often modulated by such inhibitors is the JAK-STAT signaling cascade.

Caption: Putative inhibition of the JAK-STAT signaling pathway.

In Silico Modeling Workflow

A systematic computational approach is essential to predict and analyze the interactions of this compound. The following workflow outlines the key stages, from target selection to binding energy calculation.

Caption: A general workflow for in silico interaction modeling.

Data Presentation: Representative Biological Activity

The following table summarizes the biological activity of representative 3-amino-1H-indazole derivatives against various protein kinases. This data provides a baseline for the expected potency of this compound.

| Compound Class | Target Kinase | Activity Metric | Value (nM) | Reference Compound Example |

| 3-aminoindazole derivatives | FGFR1 | IC50 | 5.5 - 15 | Phenyl-substituted indazoles |

| 3-amino-1H-indazol-6-yl-benzamides | FLT3 | EC50 | <10 | 3-amino-1H-indazol-6-yl-benzamide series |

| 3-amino-1H-indazol-6-yl-benzamides | PDGFRα (T674M) | EC50 | <10 | 3-amino-1H-indazol-6-yl-benzamide series |

| 3-amino-1H-indazol-6-yl-benzamides | c-Kit (T670I) | EC50 | <100 | 3-amino-1H-indazol-6-yl-benzamide series |

| 3-aminoindazole derivatives | ALK | IC50 | 12 | Entrectinib (a 3-aminoindazole derivative) |

| 3-Amino-N-phenyl-indazole-carboxamides | JAK2 | IC50 | <100 | 3-Amino-N-(2,6-dichlorophenyl)-1H-indazole-5-carboxamide |

Experimental Protocols: In Silico Methodologies

Detailed protocols are crucial for reproducibility and accuracy. The following sections describe standard methodologies for key in silico experiments, based on common practices in the field.

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of this compound within the active site of a target protein.

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand.

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.

-

Assign partial charges using a force field such as AMBER or CHARMM.

-

Define the binding site (grid box) based on the position of the co-crystallized ligand or by using site-finding algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges).

-

Define the rotatable bonds of the ligand.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

-

Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

-

Execute the docking run.

-

-

Analysis:

-

Analyze the resulting binding poses based on their docking scores (predicted binding affinity).

-

Visualize the top-ranked pose in the context of the protein's active site using software like PyMOL or Chimera.

-

Identify and measure key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, particularly with the kinase hinge region.

-

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the predicted protein-ligand complex and to observe its dynamic behavior over time in a simulated physiological environment.

Methodology:

-

System Setup:

-

Use the best-ranked docked pose from the molecular docking experiment as the starting structure.

-

Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

-

Parameterize the ligand by generating force field parameters if they are not already available.

-

-

Simulation Protocol:

-

Perform an initial energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to a target temperature (e.g., 300 K) under the NVT (isothermal-isochoric) ensemble.

-

Equilibrate the system's pressure under the NPT (isothermal-isobaric) ensemble.

-

Run the production MD simulation for a duration sufficient to observe convergence (typically 50-100 nanoseconds or longer).

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

-

Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.

-

Analyze the persistence of key hydrogen bonds and other interactions identified during docking.

-

Binding Free Energy Calculation (MM/GBSA)

Objective: To provide a more accurate estimate of the binding affinity than docking scores by considering solvent effects.

Methodology:

-

Snapshot Extraction:

-

Extract snapshots (frames) from the stable portion of the MD simulation trajectory.

-

-

Energy Calculation:

-

For each snapshot, calculate the following energy terms using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method:

-

The free energy of the protein-ligand complex.

-

The free energy of the protein alone.

-

The free energy of the ligand alone.

-

-

The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

-

-

Analysis:

-

Average the ΔG_bind values across all snapshots to obtain the final estimated binding free energy.

-

Decompose the binding energy into contributions from individual residues to identify key "hotspots" for interaction.

-

Conclusion

The in silico methodologies detailed in this guide provide a robust framework for investigating the molecular interactions of this compound. By leveraging molecular docking, MD simulations, and binding free energy calculations, researchers can gain significant insights into its binding mode, affinity, and the dynamics of its interaction with putative kinase targets. This knowledge is invaluable for hit-to-lead optimization, guiding the synthesis of novel derivatives with improved potency and selectivity, and ultimately accelerating the drug discovery process. It is imperative, however, to eventually validate these computational predictions through in vitro and in vivo experimental assays.

3-Amino-1H-indazole-6-carbonitrile: An In-depth Technical Guide to a Privileged Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-1H-indazole scaffold has emerged as a "privileged" pharmacophore in modern medicinal chemistry, particularly in the design of potent protein kinase inhibitors. This technical guide focuses on a key derivative, 3-Amino-1H-indazole-6-carbonitrile, and its role as a core structural motif in the development of targeted therapeutics. This document provides a comprehensive overview of its synthesis, chemical properties, and its function as a hinge-binding fragment in various kinase inhibitors. Detailed experimental protocols for its synthesis and for key biological assays are provided, alongside quantitative data on the activity of its derivatives. Furthermore, this guide visualizes the critical signaling pathways influenced by inhibitors built upon this scaffold, offering a valuable resource for professionals in drug discovery and development.

Introduction

Nitrogen-containing heterocyclic compounds are foundational to the development of a vast array of pharmaceuticals.[1] Among these, the indazole nucleus is a prominent scaffold recognized for its presence in numerous biologically active compounds and approved drugs.[2] The 3-amino-1H-indazole moiety, in particular, has been identified as a highly effective "hinge-binding" fragment, crucial for the design of potent protein kinase inhibitors.[1] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The 3-amino group of the indazole core is adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.

This guide delves into the specifics of this compound, a versatile intermediate and core component of numerous kinase inhibitors. We will explore its synthesis, its role as a pharmacophore, and its impact on key signaling pathways implicated in oncology, including the PI3K/AKT/mTOR, FLT3, PDGFRα, and c-Kit pathways.

Chemical Properties

IUPAC Name: this compound CAS Number: 267413-32-1 Molecular Formula: C₈H₆N₄ Molecular Weight: 158.16 g/mol

| Property | Value |

| Appearance | Typically a solid |

| Purity | >97% (commercially available) |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Synthesis of this compound